2-Aminooxy-4-methylpentanoic acid;hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 2-Aminooxy-4-methylpentanoic acid;hydrochloride involves several steps. One common method includes the reaction of 4-methylpentanoic acid with hydroxylamine hydrochloride under specific conditions to form the aminooxy derivative . The reaction typically requires a controlled temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Chemical Reactions Analysis
2-Aminooxy-4-methylpentanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The aminooxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Aminooxy-4-methylpentanoic acid;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Aminooxy-4-methylpentanoic acid;hydrochloride involves its interaction with specific molecular targets, such as aminotransferases. By inhibiting these enzymes, the compound can modulate amino acid metabolism and related pathways. This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, preventing the enzyme from catalyzing its normal reactions.
Comparison with Similar Compounds
2-Aminooxy-4-methylpentanoic acid;hydrochloride can be compared with other similar compounds, such as:
Aminooxyacetic acid: Another well-known inhibitor of aminotransferases, but with different structural features and reactivity.
4-Methylpentanoic acid: The parent compound without the aminooxy group, which lacks the inhibitory properties of the derivative.
The uniqueness of this compound lies in its specific aminooxy group, which imparts distinct reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-aminooxy-4-methylpentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-4(2)3-5(10-7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNUYELUZFQTAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)ON.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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